

Spectroscopic Characterization of [4-(2-Chloroacetyl)phenyl]urea: A Technical Guide

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Compound of Interest

Compound Name: [4-(2-Chloroacetyl)phenyl]urea

CAS No.: 861520-97-0

Cat. No.: B1424974

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Introduction

[4-(2-Chloroacetyl)phenyl]urea is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive chloroacetyl group and a phenylurea moiety, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The focus is on the practical interpretation of the spectra, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Spectroscopic Features

The chemical structure of **[4-(2-Chloroacetyl)phenyl]urea** is presented below. The molecule's key functional groups, each with a distinct spectroscopic signature, are the substituted benzene

ring, the urea moiety (-NH-CO-NH₂), the ketone carbonyl group (C=O), and the aliphatic chloroacetyl group (-CO-CH₂Cl).

Caption: Chemical structure of [4-(2-Chloroacetyl)phenyl]urea.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected NMR data for [4-(2-Chloroacetyl)phenyl]urea are summarized below, with a detailed interpretation following.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.7 - 9.2	s (broad)	1H	Ar-NH-CO
~7.8 - 8.0	d	2H	Ar-H (ortho to -CO-CH ₂ Cl)
~7.5 - 7.7	d	2H	Ar-H (ortho to -NH-CO-NH ₂)
~6.0 - 6.5	s (broad)	2H	-CO-NH ₂
~4.8 - 5.0	s	2H	-CO-CH ₂ -Cl

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~195 - 200	Ar-C=O
~155 - 160	NH-C=O-NH ₂
~140 - 145	C-NH (ipso)
~135 - 140	C-CO (ipso)
~128 - 132	CH (ortho to -CO-CH ₂ Cl)
~118 - 122	CH (ortho to -NH-CO-NH ₂)
~45 - 50	-CO-CH ₂ -Cl

Interpretation of NMR Spectra

- ¹H NMR:** The aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.[1] The electron-withdrawing chloroacetyl group will deshield the ortho protons, shifting them further downfield compared to the protons ortho to the electron-donating urea group.[2] The protons of the urea N-H groups are exchangeable and often appear as broad singlets; their chemical shifts are sensitive to solvent and concentration.[3] The methylene protons of the chloroacetyl group are adjacent to an electronegative chlorine atom and a carbonyl group, causing a significant downfield shift to around 4.8-5.0 ppm.[4]
- ¹³C NMR:** The carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the urea carbonyl.[3] The aromatic carbons show distinct signals, with the ipso-carbons (carbons directly attached to substituents) being deshielded. The carbons ortho and meta to the two different substituents will also have distinct chemical shifts. The methylene carbon of the chloroacetyl group is expected in the aliphatic region but shifted downfield due to the attached chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (urea)
3200 - 3000	Medium	Aromatic C-H stretching
~1680 - 1700	Strong	C=O stretching (ketone)
~1640 - 1660	Strong	C=O stretching (Amide I band of urea)[5][6]
~1600 - 1580	Medium	N-H bending (Amide II band of urea)[7]
~1500 - 1400	Medium-Strong	Aromatic C=C stretching
~1230 - 1250	Strong	C-N stretching (urea)
~750 - 850	Strong	C-H out-of-plane bending (para-disubstituted benzene)
~600 - 800	Medium	C-Cl stretching

Interpretation of IR Spectrum

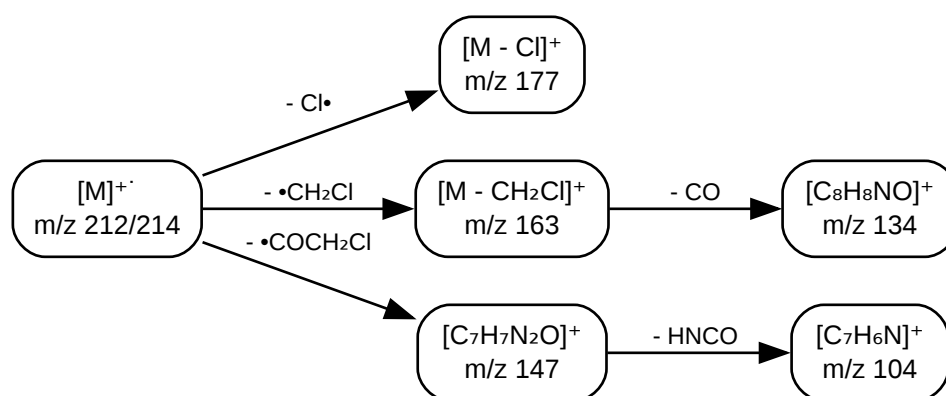
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The ketone carbonyl stretch is expected at a higher wavenumber than the urea carbonyl (Amide I) due to differences in resonance.[5] The N-H stretching vibrations of the urea moiety will appear as broad bands in the high-frequency region. The presence of a para-disubstituted benzene ring can be confirmed by the characteristic C-H out-of-plane bending vibrations in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion (M^+): $m/z \approx 212$ and 214 (in a $\sim 3:1$ ratio) corresponding to the presence of the ^{35}Cl and ^{37}Cl isotopes.[9]
- Major Fragment Ions:
 - $m/z \approx 167$: Loss of the chloroacetyl radical ($\bullet\text{COCH}_2\text{Cl}$)
 - $m/z \approx 134$: Loss of the chloroacetyl group and subsequent rearrangement.
 - $m/z \approx 120$: Cleavage of the urea C-N bond.
 - $m/z \approx 77$: Phenyl radical.
 - $m/z \approx 49/51$: Chloromethyl radical cation (CH_2Cl^+).



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Caption: Predicted major fragmentation pathways for **[4-(2-Chloroacetyl)phenyl]urea** in EI-MS.

Interpretation of Mass Spectrum

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments.[9] The fragmentation is expected to be driven by the cleavage of bonds adjacent to the carbonyl groups and the urea moiety, leading to the formation of stable fragment ions. The observation of these characteristic fragments provides strong evidence for the proposed structure.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

- Weigh approximately 5-10 mg of **[4-(2-Chloroacetyl)phenyl]urea** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.
- Insert the NMR tube into the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (KBr Pellet)

- Place a small amount (1-2 mg) of **[4-(2-Chloroacetyl)phenyl]urea** in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr).
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry Analysis

- Dissolve a small amount of **[4-(2-Chloroacetyl)phenyl]urea** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or through a chromatographic inlet (e.g., GC-MS or LC-MS).
- Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI), depending on the desired information.

Conclusion

The comprehensive spectroscopic analysis of **[4-(2-Chloroacetyl)phenyl]urea**, integrating ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust method for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate. The characteristic signals in each spectroscopic technique, when analyzed in conjunction, offer unambiguous evidence for the compound's identity.

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